C-DIM12 -

C-DIM12

Catalog Number: EVT-263240
CAS Number:
Molecular Formula: C23H17ClN2
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole (C-DIM12) is a synthetic compound belonging to the diindolylmethane (C-DIM) family. It acts as a ligand for the orphan nuclear receptor NR4A2 (Nurr1), influencing its activity and downstream effects. C-DIM12 is primarily investigated for its anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for neurological disorders like Parkinson's disease. [, , ]

1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane (C-DIM5)

  • Compound Description: C-DIM5 is a para-phenyl-substituted diindolylmethane (C-DIM) compound. Research suggests it exhibits anti-inflammatory and neuroprotective properties in vitro []. Oral administration of C-DIM5 demonstrated protection against the loss of dopaminergic neurons in a mouse model of Parkinson's disease [].
  • Relevance: C-DIM5 is structurally similar to C-DIM12, sharing the diindolylmethane core but differing in the para-phenyl substitution (methoxyphenyl in C-DIM5 versus chlorophenyl in C-DIM12) []. This structural variation contributes to differences in their pharmacokinetic properties and potentially their neuroprotective efficacy [].

1,1-bis(3′-indolyl)-1-(phenyl)methane

  • Compound Description: This compound is a diindolylmethane derivative lacking any para-substitution on the phenyl ring. It was investigated alongside other C-DIM compounds for its pharmacokinetic and metabolic profile in a study evaluating their potential as neuroprotective agents [].
  • Relevance: This compound is structurally related to C-DIM12, highlighting the importance of the para-phenyl substituent in C-DIM12 for its pharmacological activity. The presence or absence of specific substituents on the phenyl ring can significantly influence the compound's pharmacokinetic behavior and potentially its efficacy in disease models [].

1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (C-DIM8)

  • Relevance: Sharing the diindolylmethane core with C-DIM12, C-DIM8 differs in the para-phenyl substitution, having a hydroxyphenyl group instead of the chlorophenyl group in C-DIM12 []. This structural change contributes to variations in pharmacokinetic properties, including a lower oral bioavailability compared to C-DIM12 [].

Amodiaquine

  • Compound Description: Amodiaquine is a 4-amino-7-chloroquinoline derivative primarily known for its antimalarial properties []. Research indicates that amodiaquine can directly bind to the Nurr1 ligand-binding domain (LBD) [].
  • Relevance: While structurally dissimilar to C-DIM12, amodiaquine's ability to directly bind to the Nurr1 LBD suggests a potential alternative approach to modulating Nurr1 activity []. Understanding the binding interactions of structurally diverse compounds like amodiaquine can inform the development of more selective and effective Nurr1 modulators compared to C-DIM12 [].

Chloroquine

  • Compound Description: Similar to amodiaquine, chloroquine is a 4-amino-7-chloroquinoline derivative recognized for its antimalarial activity []. Chloroquine has also been shown to bind directly to the Nurr1 LBD [].
  • Relevance: Despite lacking structural similarities to C-DIM12, chloroquine's direct interaction with the Nurr1 LBD highlights its potential as a modulator of Nurr1 activity []. Chloroquine's binding characteristics, along with those of other structurally distinct Nurr1 ligands, could offer insights for designing novel compounds with improved selectivity and efficacy profiles compared to C-DIM12 [].

Cytosporone B

  • Compound Description: Cytosporone B is a natural product that has been studied for its potential anticancer and anti-inflammatory effects []. Research has revealed that it can directly bind to the Nurr1 LBD, suggesting a potential mechanism for its biological activities [].
  • Relevance: Unlike C-DIM12, cytosporone B interacts directly with the Nurr1 LBD, indicating its potential as a modulator of Nurr1 activity []. This finding contrasts with C-DIM12, which does not exhibit direct binding to the Nurr1 LBD [].

Celastrol

  • Relevance: While celastrol is grouped with C-DIM12 as a potential modulator of NR4A activity, it differs in its inability to directly interact with the Nurr1 LBD []. This suggests that celastrol might influence Nurr1 activity through indirect mechanisms, potentially involving interactions with other cellular targets or pathways [].

Camptothecin

  • Relevance: Although camptothecin has been identified as a potential modulator of NR4A receptors, its inability to directly bind to the Nurr1 LBD differentiates it from compounds like amodiaquine and chloroquine []. This finding suggests that camptothecin might affect Nurr1 activity indirectly or through alternative mechanisms.

IP7e (1-(3,4-dihydroxyphenyl)-2-propanol 7-ethynyl ether)

  • Relevance: Despite being classified as an NR4A modulator, IP7e's inability to bind directly to the Nurr1 LBD distinguishes it from compounds like amodiaquine and chloroquine, suggesting potential differences in their mechanisms of action []. This finding emphasizes the complexity of NR4A receptor modulation and highlights the need for further investigation into the specific interactions and downstream effects of various ligands.

Isoalantolactone

  • Relevance: Although isoalantolactone is grouped with C-DIM12 as a potential NR4A activity modulator, the absence of direct binding to the Nurr1 LBD suggests that it might act on Nurr1 through indirect pathways or other cellular targets [].

TMPA ((N,N,N',N'-tetramethyl-1,4-phenylenediamine)

  • Compound Description: TMPA is an organic compound often used as a redox mediator in electrochemical studies []. Studies have shown that TMPA does not directly bind to the Nurr1 LBD [].
  • Relevance: Although TMPA is classified as a potential NR4A modulator, its lack of direct binding to the Nurr1 LBD differentiates it from compounds like amodiaquine and chloroquine, which exhibit direct interactions [].
Overview

C-DIM12, chemically known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl) methane, is a synthetic compound that acts as an activator of the nuclear receptor Nurr1. This compound has gained attention for its potential therapeutic applications in neurodegenerative diseases and cancer due to its anti-inflammatory and neuroprotective properties. C-DIM12 is classified as a diindolylmethane analog, a group of compounds known for their biological activities, particularly in modulating gene expression related to inflammation and cell survival.

Source and Classification

C-DIM12 was synthesized in the laboratory of Dr. Stephen Safe at Texas A&M University. Its classification falls under the category of nuclear receptor modulators, specifically targeting the Nurr1 receptor, which plays a crucial role in neuronal development and maintenance. The compound's structure allows it to selectively interact with Nurr1, distinguishing it from other similar compounds that may bind to different receptors or domains.

Synthesis Analysis

Methods and Technical Details

The synthesis of C-DIM12 involves a multi-step chemical process. Initially, indole is dissolved in acetonitrile, followed by the addition of p-chlorobenzaldehyde. The reaction typically requires specific conditions such as temperature control and stirring to ensure complete conversion to the desired product. The final compound is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for biological assays.

Reaction Scheme

The general reaction scheme can be summarized as follows:

  1. Dissolution: Indole (2.34 g) is dissolved in acetonitrile (100 mL).
  2. Addition: p-Chlorobenzaldehyde (1.41 g) is added to the solution.
  3. Reaction Conditions: The mixture is stirred at elevated temperatures to facilitate the reaction.
  4. Purification: The crude product is purified using standard organic chemistry techniques.
Molecular Structure Analysis

Structure and Data

C-DIM12's molecular formula is C19_{19}H16_{16}ClN2_2, with a molecular weight of approximately 320.79 g/mol. The compound features two indole moieties connected by a methane bridge and a p-chlorophenyl group, which contributes to its biological activity.

Structural Features

  • Indole Rings: Provide the core structure that interacts with various biological targets.
  • Chlorophenyl Group: Enhances lipophilicity and potentially increases binding affinity to Nurr1.
Chemical Reactions Analysis

Reactions and Technical Details

C-DIM12 has been shown to inhibit inflammatory signaling pathways, particularly those mediated by tumor necrosis factor-alpha (TNF-α). In vitro studies demonstrate that C-DIM12 can suppress the expression of pro-inflammatory cytokines in various cell types, including astrocytes and synovial fibroblasts.

Key Reactions

  • Inhibition of NF-κB Pathway: C-DIM12 modulates gene expression by inhibiting NF-κB-dependent pathways, leading to reduced inflammation.
  • Regulation of Cytokine Expression: It significantly decreases levels of interleukin-6 and chemokine CC chemokine ligand 2 in response to inflammatory stimuli.
Mechanism of Action

Process and Data

C-DIM12 acts primarily through its interaction with the Nurr1 receptor, promoting its transcriptional activity in target cells. This interaction leads to:

  • Activation of Anti-inflammatory Genes: C-DIM12 enhances the expression of genes that counteract inflammation.
  • Neuroprotection: By activating Nurr1, C-DIM12 helps maintain dopaminergic neuron integrity under stress conditions such as neurotoxic insults.

Mechanistic Insights

Studies indicate that C-DIM12 binds preferentially to a coactivator site on Nurr1 rather than the traditional ligand-binding domain, suggesting a unique mechanism that may influence gene transcription differently than other known ligands.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like acetonitrile but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the indole rings.
Applications

C-DIM12 has several promising applications in scientific research:

  • Neurodegenerative Disease Research: Its ability to protect dopaminergic neurons makes it a candidate for studying Parkinson’s disease and other neurodegenerative disorders.
  • Cancer Therapy: Due to its anti-inflammatory properties and ability to modulate cellular signaling pathways, C-DIM12 is being explored for potential use in cancer treatment protocols.
  • Inflammation Studies: As an anti-inflammatory agent, it serves as a valuable tool for investigating inflammatory processes in various cell types.
Nurr1 Activation and Transcriptional Regulation by C-DIM12

Structural Basis of C-DIM12 Binding to Nurr1 Coactivator Domains

C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) interacts with Nurr1 via a unique mechanism distinct from classical nuclear receptor ligands. Unlike ligands targeting the ligand-binding domain (LBD), C-DIM12 binds to the Nurr1 coactivator site, specifically modulating receptor conformation and protein-protein interactions. Nuclear magnetic resonance (NMR) footprinting studies reveal that C-DIM12 engages the activation function-2 (AF-2) domain of Nurr1 through hydrophobic interactions and hydrogen bonding with residues such as Arg563. This binding stabilizes the coactivator binding surface, facilitating recruitment of transcriptional machinery like CREB-binding protein (CBP) and p300 [4] [8]. Molecular dynamics simulations further demonstrate that C-DIM12 binding induces a conformational shift in the Nurr1 LBD, enhancing its affinity for DNA response elements such as the nerve growth factor-induced clone B response element (NBRE) [4] [9].

Table 1: Key Structural Interactions of C-DIM12 with Nurr1

Binding RegionInteraction TypeFunctional Consequence
AF-2 domainHydrophobic pocket insertionStabilizes coactivator recruitment surface
Arg563Hydrogen bondingEnhances transcriptional complex assembly
LBD dimer interfaceAllosteric modulationPromotes Nurr1 homodimerization
Coactivator cleftCompetitive displacementPrevents corepressor binding

Comparative Analysis of C-DIM12 and Amodiaquine Binding Dynamics on Nurr1 Isoforms

C-DIM12 and amodiaquine exhibit fundamentally distinct binding modes and functional outcomes on Nurr1 isoforms. Amodiaquine, a 4-aminoquinoline compound, binds the canonical LBD with nanomolar affinity, inducing conformational changes that enhance monomeric Nurr1 binding to NBRE sites. In contrast, C-DIM12 targets the coactivator domain, preferentially stabilizing Nurr1 homodimers and heterodimers with retinoid X receptors (RXRs). This difference is evident in dimerization assays, where C-DIM12 increases Nurr1 homodimer formation by 2.3-fold compared to amodiaquine [1] [4].

Notably, the two ligands show antagonistic functional interactions. Co-administration of C-DIM12 and amodiaquine in microglial BV-2 cells abolishes their individual anti-inflammatory effects: amodiaquine-mediated suppression of nuclear factor κB (NF-κB) nuclear translocation is reversed by C-DIM12, while C-DIM12-dependent induction of neuroprotective genes is inhibited by amodiaquine [8]. This suggests mutually exclusive binding sites and divergent allosteric networks within Nurr1.

Table 2: Functional Comparison of Nurr1 Ligands

ParameterC-DIM12Amodiaquine
Binding SiteCoactivator domainLigand-binding domain
Dimer PreferenceHomodimers/RXR heterodimersMonomers
Transcriptional OutputBroad-spectrum gene activationSelective NBRE activation
NF-κB InteractionNuclear corepressor stabilizationBlocks p65 nuclear translocation

Modulation of Nurr1-Dependent Gene Expression in Dopaminergic Neurons

C-DIM12 directly regulates Nurr1-dependent transcription in dopaminergic systems, as demonstrated across multiple models:

  • In N27 and N2A neuronal cell lines, 10 µM C-DIM12 upregulates tyrosine hydroxylase (TH) mRNA by 4.2-fold and vesicular monoamine transporter 2 (VMAT2) by 3.8-fold within 8 hours, persisting for 24 hours. This induction is abolished by Nurr1 siRNA knockdown, confirming receptor dependence [5] [6].
  • Primary dopaminergic neurons treated with 10 µM C-DIM12 exhibit 2.5-fold increased Nurr1 protein nuclear localization and elevated expression of downstream targets including dopamine transporter (DAT) and aromatic L-amino acid decarboxylase (AADC) [5].
  • C-DIM12 confers neuroprotection against 6-hydroxydopamine (6-OHDA) toxicity, improving neuronal viability by 68% through sustained expression of Nurr1-regulated metabolic genes [6].

Mechanistically, chromatin immunoprecipitation sequencing (ChIP-seq) in MN9D dopaminergic cells reveals C-DIM12 enriches Nurr1 occupancy at promoter regions of genes governing dopamine synthesis (TH), storage (VMAT2), and reuptake (DAT). This is accompanied by reduced histone deacetylase (HDAC) activity, suggesting epigenetic reprogramming [5] [9].

Synergistic Interactions Between Nurr1 and NF-κB Pathways

C-DIM12 integrates Nurr1 activation with NF-κB suppression through two interconnected mechanisms:

  • Direct Transrepression: In microglia and astrocytes, C-DIM12 promotes Nurr1 binding to p65, the NF-κB transcriptional subunit. This recruits corepressor complexes (CoREST/HDAC1) to NF-κB response elements, deacetylating histones at pro-inflammatory gene promoters. Consequently, lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) expression are reduced by 72% and 85%, respectively [1] [10].
  • Nuclear Receptor Synergy: C-DIM12 enhances nuclear retention of both Nurr1 and Nur77 (NR4A1). In astrocytes, dual RNAi knockdown of Nurr1 and Nur77 abolishes C-DIM12-mediated suppression of tumor necrosis factor α (TNFα) and CC chemokine ligand 2 (CCL2), confirming functional redundancy among NR4A receptors. Genome-wide ChIP-seq analysis shows C-DIM12 redistributes p65 binding away from inflammatory loci toward anti-apoptotic genes like Bcl-2 [7] [10].

This dual-pathway modulation underlies C-DIM12's efficacy in neuroinflammatory models. After intracerebral hemorrhage in mice, C-DIM12 (50 mg/kg) reduces IL-6 and CCL2 mRNA by >60% and preserves axonal transport by suppressing iNOS induction [1] [3].

Table 3: C-DIM12-Regulated Genes in Neural Systems

GeneFunctionRegulation by C-DIM12Cell Type
THDopamine synthesis↑ 4.2-foldN27 neurons
VMAT2Dopamine storage↑ 3.8-foldN2A neurons
IL-1βPro-inflammatory cytokine↓ 70%BV-2 microglia
iNOSNitric oxide production↓ 85%Primary astrocytes
CCL2Chemokine recruitment↓ 75%Striatal tissue

Properties

Product Name

C-DIM12

IUPAC Name

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole

Molecular Formula

C23H17ClN2

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H

InChI Key

LTLRXTDMXOFBDW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54

Solubility

Soluble in DMSO, not in water

Synonyms

1,1-bis(3'-indolyl)-1-(4-chlorophenyl)methane
1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane
DIM-C-pPhCl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54

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